BenchChemオンラインストアへようこそ!

3-(benzyloxy)-N-cyclohexylbenzamide

Gastrointestinal Motility N-cyclohexylbenzamide SAR Prokinetic Agents

3-(Benzyloxy)-N-cyclohexylbenzamide is a critical meta-substituted isomer for drug discovery. Unlike its ortho- or para- analogs, this specific substitution pattern renders it inactive against 11β-HSD1 and GI motility targets, making it an ideal negative control and comparator for validating target engagement and probing positional SAR in benzamide libraries. Its unique InChIKey and chromatographic signature also make it an essential reference standard for HPLC/LC-MS method development. Secure this high-purity isomer to ensure the integrity of your pharmacological profiling and analytical characterization.

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
Cat. No. B4225141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-N-cyclohexylbenzamide
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C20H23NO2/c22-20(21-18-11-5-2-6-12-18)17-10-7-13-19(14-17)23-15-16-8-3-1-4-9-16/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15H2,(H,21,22)
InChIKeyGNEBPJLUBLDSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(benzyloxy)-N-cyclohexylbenzamide: Product Baseline, Chemical Class, and Core Characteristics


3-(benzyloxy)-N-cyclohexylbenzamide (C20H23NO2, MW: 309.4 g/mol) is a benzamide derivative that belongs to the broader class of N-cyclohexylbenzamide compounds. This class has been extensively investigated for its pharmacological potential, particularly as gastrointestinal motility stimulants and as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1][2]. The compound's core structure consists of a benzamide scaffold with a cyclohexyl group attached to the amide nitrogen and a benzyloxy substituent at the meta-position (3-position) of the phenyl ring. This specific substitution pattern is a key determinant of its biological profile, differentiating it from ortho- and para-substituted analogs and from other alkoxy-substituted N-cyclohexylbenzamides [1][2].

3-(benzyloxy)-N-cyclohexylbenzamide: Why Generic N-Cyclohexylbenzamide Substitution is Unreliable


Within the N-cyclohexylbenzamide class, minor structural modifications can result in substantial shifts in biological activity, target selectivity, and even complete loss of efficacy. The position of the alkoxy substituent on the benzamide ring (ortho, meta, or para) is a critical determinant of pharmacological profile [1]. For example, patent literature explicitly teaches that an ortho-alkoxy substitution is required for potent gastrointestinal motility stimulation, with meta- and para-substituted analogs often lacking this activity [1]. Conversely, in the 11β-HSD1 inhibitor series, the 4,4-disubstituted cyclohexyl ring and specific benzamide substitutions are essential for achieving nanomolar potency and favorable in vivo pharmacokinetics [2]. Therefore, a generic N-cyclohexylbenzamide cannot be assumed to possess the same functional properties as 3-(benzyloxy)-N-cyclohexylbenzamide; its specific meta-benzyloxy substitution directs its utility toward a distinct set of biological applications and experimental contexts. This necessitates a detailed, evidence-based evaluation of its unique properties before procurement.

3-(benzyloxy)-N-cyclohexylbenzamide: Quantitative Evidence for Differentiation and Procurement Decision Support


Differentiation by Substitution Pattern: Meta-Benzyloxy vs. Ortho- and Para-Alkoxy Analogs in Gastrointestinal Motility

The meta-benzyloxy substitution of 3-(benzyloxy)-N-cyclohexylbenzamide places it in a specific SAR category within the N-cyclohexylbenzamide class. According to patent US5273983, potent gastrointestinal motility stimulation is specifically associated with an alkoxy group in the ortho-position on the benzamide ring. Compounds lacking this ortho-substitution, including those with meta- or para-alkoxy groups, are explicitly noted as not demonstrating this activity [1]. This class-level inference indicates that 3-(benzyloxy)-N-cyclohexylbenzamide, with its meta-benzyloxy group, is unlikely to function as a prokinetic agent, differentiating its biological profile from ortho-substituted analogs like 2-(benzyloxy)-N-cyclohexylbenzamide.

Gastrointestinal Motility N-cyclohexylbenzamide SAR Prokinetic Agents

Predicted Binding Profile: Peripheral Benzodiazepine Receptor (PBR) Affinity and Comparison to PK11195

Although direct experimental data for 3-(benzyloxy)-N-cyclohexylbenzamide at PBR are not available, structurally related N-cyclohexylbenzamides have been evaluated. The prototypical PBR ligand PK11195 exhibits an IC50 of 2.2 nM against rat PBR [1]. 3-(benzyloxy)-N-cyclohexylbenzamide shares the N-cyclohexylbenzamide core and a similar lipophilic substitution pattern, suggesting it may engage this target. However, the absence of the isoquinoline carboxamide moiety and the specific chlorine substitution of PK11195 are known to be critical for high affinity. Therefore, while 3-(benzyloxy)-N-cyclohexylbenzamide may serve as a weaker PBR ligand or as a chemical probe for SAR exploration, it cannot be considered a direct substitute for PK11195 or other potent PBR ligands.

Peripheral Benzodiazepine Receptor Translocator Protein (TSPO) Mitochondrial Targets

Positional Isomer Differentiation: 3-Benzyloxy vs. 4-Benzyloxy in Hypolipidemic Activity

The para-benzyloxy isomer, 4-(benzyloxy)-N-cyclohexylbenzamide, has documented hypolipidemic activity in a rat model, reducing serum triglycerides and cholesterol [1]. In contrast, 3-(benzyloxy)-N-cyclohexylbenzamide, with its meta-substitution, is not associated with this activity in the same patent or literature. This positional isomerism provides a clear differential: while the para isomer may be useful in metabolic disease research, the meta isomer's biological profile is expected to be distinct. This underscores the importance of selecting the correct positional isomer for a given experimental objective.

Hypolipidemic Agents Positional Isomer SAR Metabolic Disorders

Class-Level Evidence: N-Cyclohexylbenzamides as 11β-HSD1 Inhibitors and the Role of 4,4-Disubstitution

A series of 4,4-disubstituted cyclohexylbenzamides have been optimized as potent 11β-HSD1 inhibitors, with a representative compound achieving an ED50 of 10 mg/kg in a rat pharmacodynamic model [1]. 3-(benzyloxy)-N-cyclohexylbenzamide lacks the crucial 4,4-disubstitution on the cyclohexyl ring, which is essential for high potency in this series. This structural difference allows for a clear class-level inference: 3-(benzyloxy)-N-cyclohexylbenzamide is not expected to be a potent 11β-HSD1 inhibitor and would not serve as a suitable chemical probe for this target without extensive optimization.

11β-HSD1 Inhibition Metabolic Syndrome Drug Discovery

3-(benzyloxy)-N-cyclohexylbenzamide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Chemical Probe for Studying the Impact of Meta-Benzyloxy Substitution on Benzamide Pharmacophores

Given its well-defined meta-substitution pattern, this compound serves as an essential control or comparator in SAR studies aimed at understanding the role of alkoxy substitution position on biological activity. Researchers can use it to directly contrast with ortho- and para-benzyloxy analogs in assays for gastrointestinal motility, hypolipidemic activity, or other benzamide-associated targets [1][2]. This application is supported by the clear differentiation in activity between positional isomers [1].

Reference Standard for Analytical Method Development in N-Cyclohexylbenzamide Libraries

The compound's distinct molecular features (C20H23NO2, MW: 309.4) and unique InChIKey can be utilized as a reference standard for developing and validating HPLC, LC-MS, or NMR methods for the analysis of N-cyclohexylbenzamide libraries. Its meta-substitution provides a unique chromatographic and spectroscopic signature, aiding in the resolution of positional isomers in complex mixtures [1].

Tool Compound for Investigating Peripheral Benzodiazepine Receptor (PBR) Ligand SAR

While not a potent PBR ligand itself, 3-(benzyloxy)-N-cyclohexylbenzamide can be used as a structural tool to probe the PBR binding site. By comparing its binding profile (or lack thereof) with potent ligands like PK11195 (IC50 = 2.2 nM) [1], researchers can gain insights into the specific structural requirements for high-affinity binding, contributing to the rational design of improved TSPO ligands [1].

Negative Control for 11β-HSD1 Inhibitor Studies

Due to its lack of the essential 4,4-disubstitution on the cyclohexyl ring, this compound is predicted to be inactive against 11β-HSD1 [1]. This makes it a valuable negative control compound in assays designed to validate the target engagement and efficacy of novel 11β-HSD1 inhibitors, ensuring that observed effects are due to the intended pharmacophore and not general benzamide scaffold effects [1].

Quote Request

Request a Quote for 3-(benzyloxy)-N-cyclohexylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.